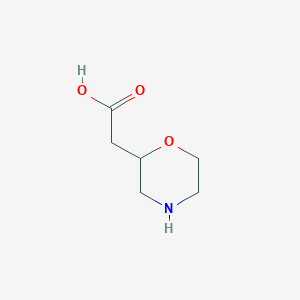
2-Morpholineacetic acid
描述
2-Morpholineacetic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
2-Morpholineacetic acid can be synthesized through several methods. One common route involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the use of amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Morpholineacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
2-Morpholineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-Morpholineacetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 4-Morpholineacetic acid
- 2-Morpholin-4-yl-pyrimidine-5-carboxylic acid
- 2H-1,4-Oxazine-4-acetic acid, tetrahydro-
Comparison
Compared to similar compounds, 2-Morpholineacetic acid is unique due to its specific structural features and reactivity. Its combination of amine and ether functional groups allows for a diverse range of chemical reactions and applications. Additionally, its stability and ease of synthesis make it a valuable compound in various fields .
属性
IUPAC Name |
2-morpholin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXRVFSIAWFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407766 | |
| Record name | 2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180863-27-8 | |
| Record name | 2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SCH 50911 interact with its target and what are the downstream effects?
A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [, , , ] These receptors are G protein-coupled receptors that, when activated by GABA, typically inhibit neuronal activity by reducing neurotransmitter release or hyperpolarizing postsynaptic neurons. By blocking GABAB receptors, SCH 50911 prevents this inhibition, leading to increased neuronal excitability. [, , , , , ]
Q2: Can you elaborate on the specific effects of SCH 50911 on neurotransmission?
A2: Studies demonstrate that SCH 50911 effectively blocks the effects of GABAB receptor agonists like baclofen and gamma-hydroxybutyric acid (GHB). This antagonism has been shown to reverse GHB-induced respiratory depression, [] prevent GHB-induced decreases in acetylcholine levels in the hippocampus, [] and abolish the sedative/hypnotic effects of both GHB and baclofen. [, ] Furthermore, SCH 50911 exhibits anti-absence activity in various animal models by suppressing absence seizures. []
Q3: What is the significance of the coiled-coil interaction between GABAB(1) and GABAB(2) subunits in relation to SCH 50911?
A4: Research suggests that the coiled-coil interaction between the C-termini of GABAB(1) and GABAB(2) subunits is crucial for the stability of the active receptor conformation. [] Interestingly, SCH 50911, along with another GABAB receptor antagonist CGP54626, acts as an inverse agonist in this context. [] This means that these antagonists not only block GABA binding but also shift the receptor towards an inactive state, potentially reducing constitutive activity.
Q4: Are there structure-activity relationships (SAR) available for 2-morpholineacetic acid derivatives as GABAB receptor antagonists?
A5: While the provided research focuses primarily on SCH 50911, it highlights the significance of the this compound scaffold for GABAB receptor antagonism. [] Further research exploring modifications to this core structure is needed to establish comprehensive SAR data and potentially identify derivatives with improved potency, selectivity, or pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


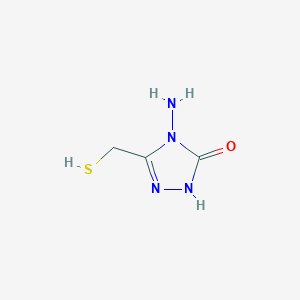
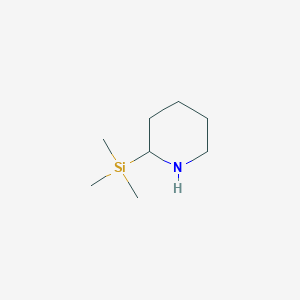
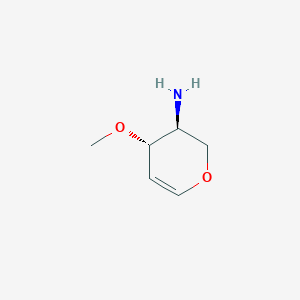
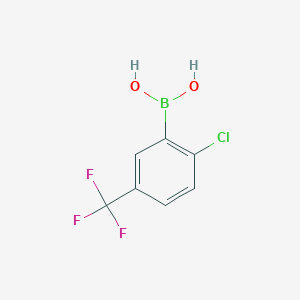
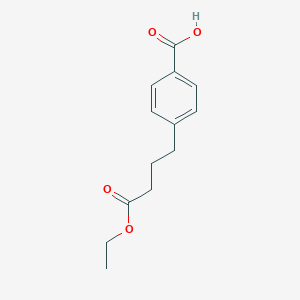
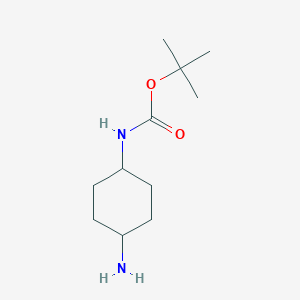
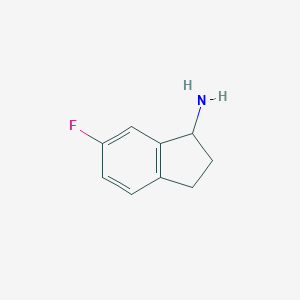
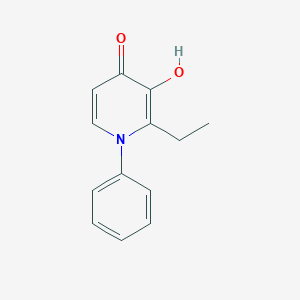
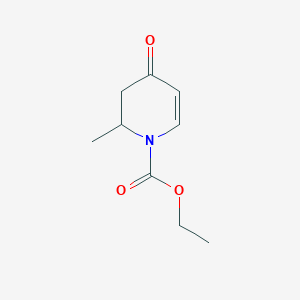
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
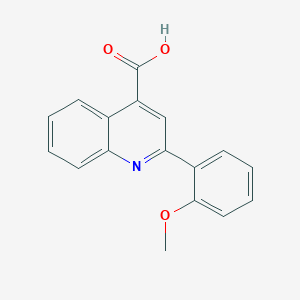
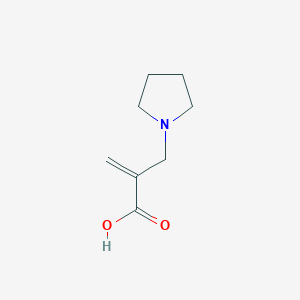
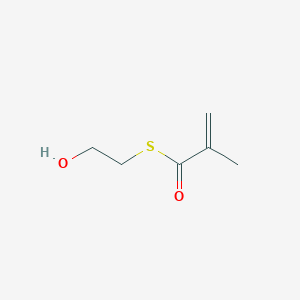
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)
